molecular formula C12H14O4 B13704931 Methyl 3-(2-ethoxyphenyl)-2-oxopropanoate

Methyl 3-(2-ethoxyphenyl)-2-oxopropanoate

Cat. No.: B13704931
M. Wt: 222.24 g/mol
InChI Key: GNEHLWWEPGJSFA-UHFFFAOYSA-N
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Description

Methyl 3-(2-ethoxyphenyl)-2-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxyphenyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-ethoxyphenyl)-2-oxopropanoate typically involves the esterification of 3-(2-ethoxyphenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by distillation or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-ethoxyphenyl)-2-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 3-(2-ethoxyphenyl)-2-oxopropanoic acid.

    Reduction: Formation of 3-(2-ethoxyphenyl)-2-hydroxypropanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-ethoxyphenyl)-2-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-ethoxyphenyl)-2-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The ethoxyphenyl group may also interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-hydroxyphenyl)-2-oxopropanoate
  • Methyl 3-(2-methoxyphenyl)-2-oxopropanoate
  • Methyl 3-(2-chlorophenyl)-2-oxopropanoate

Uniqueness

Methyl 3-(2-ethoxyphenyl)-2-oxopropanoate is unique due to the presence of the ethoxy group, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct properties compared to its analogs, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 3-(2-ethoxyphenyl)-2-oxopropanoate

InChI

InChI=1S/C12H14O4/c1-3-16-11-7-5-4-6-9(11)8-10(13)12(14)15-2/h4-7H,3,8H2,1-2H3

InChI Key

GNEHLWWEPGJSFA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CC(=O)C(=O)OC

Origin of Product

United States

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